molecular formula C6H14N2O2S B14908661 (S)-3-Methyl-1-(methylsulfonyl)piperazine

(S)-3-Methyl-1-(methylsulfonyl)piperazine

Cat. No.: B14908661
M. Wt: 178.26 g/mol
InChI Key: AHXSBNBPHMFXGQ-LURJTMIESA-N
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Description

(S)-3-Methyl-1-(methylsulfonyl)piperazine is a chiral compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a methyl group and a methylsulfonyl group attached to the piperazine ring. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-1-(methylsulfonyl)piperazine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperazine ring.

    Methylation: The piperazine ring is methylated using methyl iodide or methyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonylation: The methylated piperazine is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-1-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(S)-3-Methyl-1-(methylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-1-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Methyl-1-(methylsulfonyl)piperazine is unique due to its specific chiral configuration and the presence of both methyl and methylsulfonyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

(3S)-3-methyl-1-methylsulfonylpiperazine

InChI

InChI=1S/C6H14N2O2S/c1-6-5-8(4-3-7-6)11(2,9)10/h6-7H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

AHXSBNBPHMFXGQ-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CN(CCN1)S(=O)(=O)C

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C

Origin of Product

United States

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